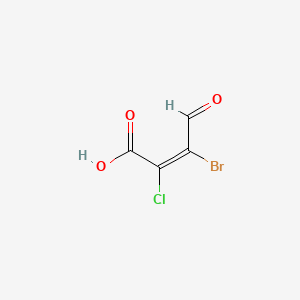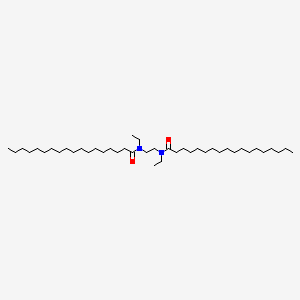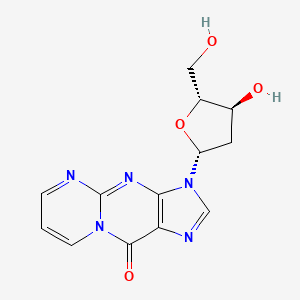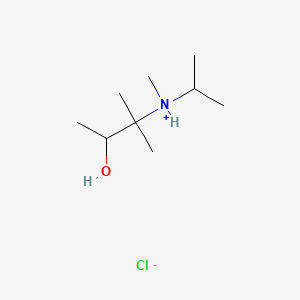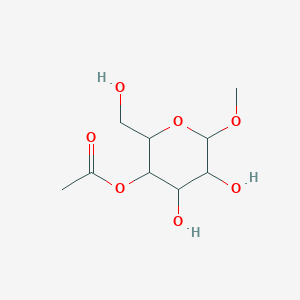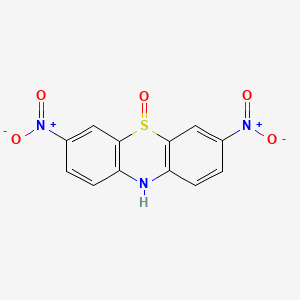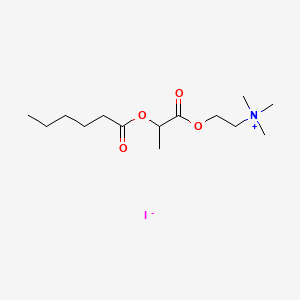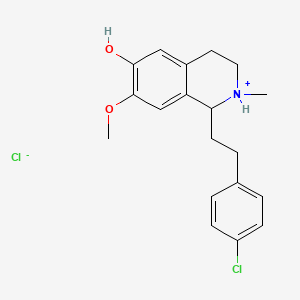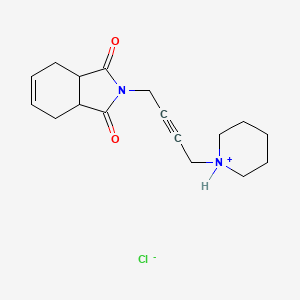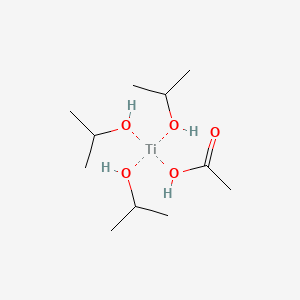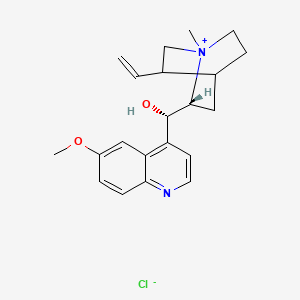
Quinine, methochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinine, methochloride is a derivative of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste, which is also utilized in tonic water. This compound, like its parent compound, has various medicinal properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of quinine, methochloride typically involves the transformation of quinine into its methochloride form. This can be achieved by reacting quinine with methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound often involves the extraction of quinine from the bark of the cinchona tree, followed by its chemical modification. The extraction process includes liquid-solid extraction using solvents like ethanol. The extracted quinine is then reacted with methyl chloride to produce this compound .
化学反応の分析
Types of Reactions: Quinine, methochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, quinine.
Substitution: It can undergo substitution reactions where the methochloride group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products: The major products formed from these reactions include various quinone derivatives, reduced quinine, and substituted quinine compounds .
科学的研究の応用
Quinine, methochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying cellular processes and as a model compound in pharmacological studies.
Medicine: this compound is investigated for its potential antimalarial properties and its effects on muscle membrane and sodium channels.
Industry: It is used in the production of pharmaceuticals and as a flavoring agent in the food industry .
作用機序
Quinine, methochloride can be compared with other quinoline derivatives such as:
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Amodiaquine: Used for its antimalarial and anti-inflammatory properties.
Mefloquine: Known for its efficacy against multidrug-resistant malaria
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to be used in various applications beyond its antimalarial properties. Its ability to interact with muscle membranes and sodium channels sets it apart from other quinoline derivatives .
類似化合物との比較
- Chloroquine
- Amodiaquine
- Mefloquine
- Tafenoquine
- Bulaquine
特性
CAS番号 |
63717-11-3 |
|---|---|
分子式 |
C21H27ClN2O2 |
分子量 |
374.9 g/mol |
IUPAC名 |
(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C21H27N2O2.ClH/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1 |
InChIキー |
JDGBARYFQADTHZ-KCWPWBDNSA-M |
異性体SMILES |
C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
正規SMILES |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
